[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methylfuran-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H18ClNO . It’s a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and organic chemistry studies.
Molecular Structure Analysis
The molecular structure of “(5-Methylfuran-2-yl)methylamine hydrochloride” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with a methyl group at the 5-position and a propylamine group at the 2-position.Physical and Chemical Properties Analysis
“(5-Methylfuran-2-yl)methylamine hydrochloride” is a compound with a molecular weight of 203.70902 . Detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Scientific Research Applications
Synthesis and Biological Activity
A study by Weerachai Phutdhawong et al. (2019) explores the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including a related amine derivative with significant biological activity against cancer cell lines and bacteria, highlighting the potential of furan derivatives in medicinal chemistry (Weerachai Phutdhawong et al., 2019).
Catalytic Processes
Research by Duo Jin et al. (2020) demonstrates the dimerization of 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl) methane using a solid acidic nanohybrid catalyst, showcasing an innovative approach to synthesizing bio-based chemicals from renewable resources (Duo Jin et al., 2020).
Chemical Synthesis and Transformations
A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed by T. Stroganova et al. (2013), illustrating the versatility of furan derivatives in organic synthesis and the potential for creating novel compounds with varied biological activities (T. Stroganova et al., 2013).
Antimicrobial and Antioxidant Activities
Novel 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives synthesized by A. R. Saundane et al. (2013) were evaluated for their antimicrobial and antioxidant activities, demonstrating the potential of furan derivatives as bioactive compounds (A. R. Saundane et al., 2013).
Mechanism of Action
Target of Action
The primary targets of “(5-Methylfuran-2-yl)methylamine hydrochloride” are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or other biological molecules to exert its effects.
Properties
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQWXQXYPBZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.